Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1028529
InChI:
InChI=1S/C17H24N2O3S2/c1-4-22-16(21)14-11-7-5-6-8-12(11)24-15(14)19-17(23)18-13(20)9-10(2)3/h10H,4-9H2,1-3H3,(H2,18,19,20,23)
SMILES:
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC(C)C
Molecular Formula:
C17H24N2O3S2
Molecular Weight:
368.5 g/mol
Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC1028529
Molecular Formula: C17H24N2O3S2
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24N2O3S2 |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | ethyl 2-(3-methylbutanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O3S2/c1-4-22-16(21)14-11-7-5-6-8-12(11)24-15(14)19-17(23)18-13(20)9-10(2)3/h10H,4-9H2,1-3H3,(H2,18,19,20,23) |
| Standard InChI Key | KVNGYMQVPCSMAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC(C)C |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)CC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator